![molecular formula C22H14Cl2FN3O3 B1665857 N-(3,5-dichloropyridin-4-yl)-2-[1-[(4-fluorophenyl)methyl]-5-hydroxyindol-3-yl]-2-oxoacetamide CAS No. 257892-33-4](/img/structure/B1665857.png)
N-(3,5-dichloropyridin-4-yl)-2-[1-[(4-fluorophenyl)methyl]-5-hydroxyindol-3-yl]-2-oxoacetamide
Übersicht
Beschreibung
Diese Verbindung zeigt entzündungshemmende und bronchodilatatorische Wirkungen, was sie zu einem wertvollen Kandidaten für die Erforschung und Behandlung der chronisch obstruktiven Lungenerkrankung (COPD) und anderer entzündlicher Erkrankungen macht .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von AWD-12-281 umfasst mehrere Schritte, beginnend mit der Herstellung von Schlüsselzwischenprodukten. Der Prozess beinhaltet typischerweise:
Bildung des Pyridinderivats: Dies beinhaltet die Chlorierung eines Pyridinrings, um Chloratome an bestimmten Positionen einzuführen.
Indolsynthese: Der Indolring wird durch eine Reihe von Reaktionen synthetisiert, darunter Cyclisierung und Modifikationen der funktionellen Gruppen.
Kupplungsreaktionen: Die Pyridin- und Indolderivate werden unter Verwendung geeigneter Reagenzien und Katalysatoren miteinander gekoppelt, um die endgültige Verbindung zu bilden.
Industrielle Produktionsmethoden
Die industrielle Produktion von AWD-12-281 folgt ähnlichen Synthesewegen, ist jedoch für die großtechnische Herstellung optimiert. Dies beinhaltet die Verwendung von hocheffizienten Reaktoren, kontinuierlichen Verfahren und strengen Qualitätskontrollen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten .
Chemische Reaktionsanalyse
Arten von Reaktionen
AWD-12-281 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen an der Verbindung zu modifizieren.
Substitution: AWD-12-281 kann Substitutionsreaktionen eingehen, bei denen bestimmte Atome oder Gruppen durch andere ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Für Substitutionsreaktionen werden verschiedene Halogenierungsmittel und Nukleophile verwendet.
Hauptsächlich gebildete Produkte
Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den jeweiligen Bedingungen und Reagenzien ab. So kann die Oxidation beispielsweise hydroxylierte Derivate ergeben, während die Reduktion dechlorierte oder defluorierte Produkte erzeugen kann .
Wissenschaftliche Forschungsanwendungen
AWD-12-281 hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Wird als Modellverbindung für die Untersuchung der PDE4-Hemmung und verwandter chemischer Reaktionen verwendet.
Biologie: Wird auf seine Auswirkungen auf zelluläre Signalwege und die Zytokinproduktion untersucht.
Medizin: Wird als potenzieller Therapeutikum für COPD, Asthma und andere entzündliche Erkrankungen untersucht.
Industrie: Wird bei der Entwicklung von entzündungshemmenden Medikamenten und Bronchodilatatoren eingesetzt
Wirkmechanismus
AWD-12-281 entfaltet seine Wirkung durch selektive Hemmung der Phosphodiesterase 4 (PDE4), eines Enzyms, das für den Abbau von cyclischem Adenosinmonophosphat (cAMP) verantwortlich ist. Durch die Hemmung von PDE4 erhöht AWD-12-281 den intrazellulären cAMP-Spiegel, was zur Unterdrückung von pro-inflammatorischen Zytokinen und zur Entspannung der glatten Bronchialmuskulatur führt. Diese doppelte Wirkung trägt zu seinen entzündungshemmenden und bronchodilatatorischen Eigenschaften bei .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of AWD-12-281 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:
Formation of the pyridine derivative: This involves the chlorination of a pyridine ring to introduce chlorine atoms at specific positions.
Indole synthesis: The indole ring is synthesized through a series of reactions, including cyclization and functional group modifications.
Coupling reactions: The pyridine and indole derivatives are coupled together using appropriate reagents and catalysts to form the final compound.
Industrial Production Methods
Industrial production of AWD-12-281 follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-efficiency reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
AWD-12-281 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: AWD-12-281 can undergo substitution reactions where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or defluorinated products .
Wissenschaftliche Forschungsanwendungen
AWD-12-281 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying PDE4 inhibition and related chemical reactions.
Biology: Investigated for its effects on cellular signaling pathways and cytokine production.
Medicine: Explored as a potential therapeutic agent for COPD, asthma, and other inflammatory diseases.
Industry: Utilized in the development of anti-inflammatory drugs and bronchodilators
Wirkmechanismus
AWD-12-281 exerts its effects by selectively inhibiting phosphodiesterase 4 (PDE4), an enzyme responsible for breaking down cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, AWD-12-281 increases intracellular levels of cAMP, leading to the suppression of pro-inflammatory cytokines and the relaxation of bronchial smooth muscles. This dual action contributes to its anti-inflammatory and bronchodilator properties .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Cilomilast: Ein weiterer PDE4-Inhibitor mit ähnlichen entzündungshemmenden Eigenschaften.
Roflumilast: Ein PDE4-Inhibitor, der zur Behandlung von COPD eingesetzt wird.
Apremilast: Ein PDE4-Inhibitor, der zur Behandlung von Psoriasis und Psoriasis-Arthritis eingesetzt wird.
Einzigartigkeit von AWD-12-281
AWD-12-281 ist einzigartig aufgrund seiner strukturellen Optimierung für die topische Anwendung, wodurch es besonders wirksam in Modellen der allergischen Dermatitis und kutanen Entzündung ist. Seine Fähigkeit, die Hornschicht zu durchdringen und sowohl Th1- als auch Th2-Zytokine zu unterdrücken, unterscheidet es von anderen PDE4-Inhibitoren .
Eigenschaften
CAS-Nummer |
257892-33-4 |
|---|---|
Molekularformel |
C22H14Cl2FN3O3 |
Molekulargewicht |
458.3 g/mol |
IUPAC-Name |
N-(3,5-dichloropyridin-4-yl)-2-[1-[(4-fluorophenyl)methyl]-5-hydroxyindol-3-yl]-2-oxoacetamide |
InChI |
InChI=1S/C22H14Cl2FN3O3/c23-17-8-26-9-18(24)20(17)27-22(31)21(30)16-11-28(10-12-1-3-13(25)4-2-12)19-6-5-14(29)7-15(16)19/h1-9,11,29H,10H2,(H,26,27,31) |
InChI-Schlüssel |
DPHDSIQHVGSITN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CN2C=C(C3=C2C=CC(=C3)O)C(=O)C(=O)NC4=C(C=NC=C4Cl)Cl)F |
Kanonische SMILES |
C1=CC(=CC=C1CN2C=C(C3=C2C=CC(=C3)O)C(=O)C(=O)NC4=C(C=NC=C4Cl)Cl)F |
Aussehen |
Solid powder |
Key on ui other cas no. |
257892-33-4 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AWD 12-281 N-(3,5-dichloropyrid-4-yl)-(1-(4-fluorobenzyl)-5-hydroxy-indole-3-yl)glyoxylic acid amide |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
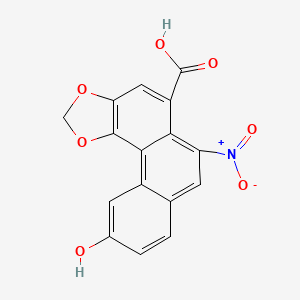
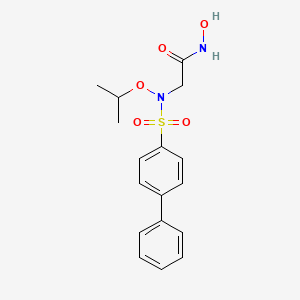
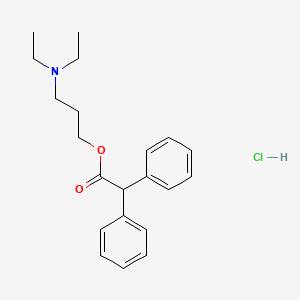
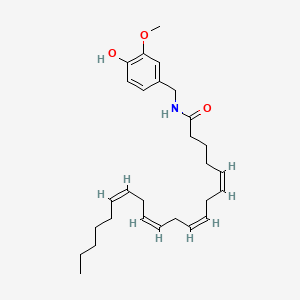
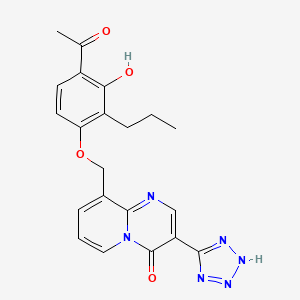
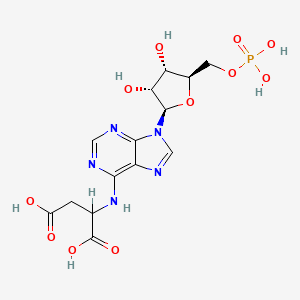
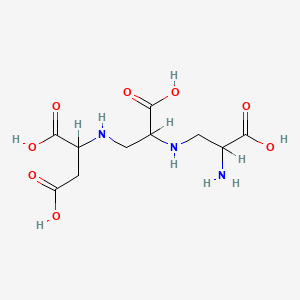
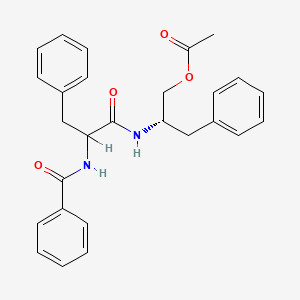
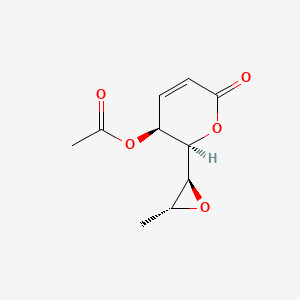
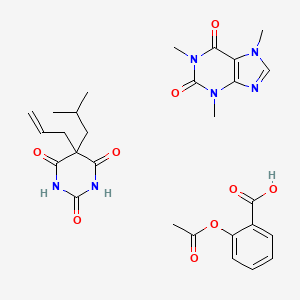
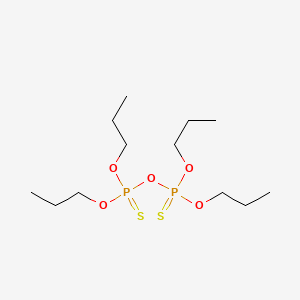
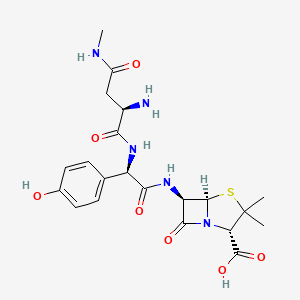
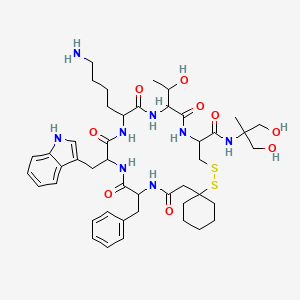
![16-(4-Aminobutyl)-22-benzyl-13-(1-hydroxyethyl)-N-(2-hydroxyethyl)-19-(1H-indol-3-ylmethyl)-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carboxamide](/img/structure/B1665797.png)
